molecular formula C20H19N7O2 B12177061 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12177061
M. Wt: 389.4 g/mol
InChI Key: SSPQSYDYFKGNRN-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features an indole core, an acetylamino group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetylamino group and the tetrazole moiety. Common reagents used in these reactions include acetic anhydride for acetylation and sodium azide for the formation of the tetrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different derivatives.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2-carboxylic acid derivatives, while reduction of the acetylamino group can produce primary amines.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the tetrazole moiety can participate in hydrogen bonding and other interactions with biological molecules. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide: shares structural similarities with other indole derivatives and tetrazole-containing compounds.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    5-(2-methyl-2H-tetrazol-5-yl)-1H-indole: A compound with a similar tetrazole moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a novel organic molecule that incorporates both indole and tetrazole moieties. Its structural complexity suggests a potential for diverse biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 320.39 g/mol. The compound features an indole core, an acetylamino group, and a tetrazole ring, which are known to influence biological interactions significantly.

Property Value
Molecular FormulaC₁₉H₂₀N₄O
Molecular Weight~320.39 g/mol
CAS Number1574309-82-2

1. Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study: A study on similar indole derivatives revealed that modifications in the indole structure can lead to enhanced cytotoxic effects against cancer cells. For instance, derivatives with specific substitutions on the indole ring demonstrated IC50 values ranging from 10 to 30 µM against breast cancer cell lines .

2. Neuroprotective Effects

Indole derivatives have been associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the acetylamino group may enhance these properties by promoting neuronal survival and reducing oxidative stress.

  • Research Findings: Preliminary studies suggest that similar compounds can reduce neuronal apoptosis in models of neurodegeneration . Further research is required to establish the neuroprotective efficacy of this compound specifically.

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes, including Protein Tyrosine Phosphatase (PTP). Compounds with similar tetrazole structures have shown to inhibit PTP with significant potency.

Compound IC50 (µM) Target Enzyme
NM-034.48Protein Tyrosine Phosphatase 1B
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The acetylamino and tetrazole groups can participate in key interactions that modulate enzyme activities or receptor binding.

Comparative Analysis

Comparative studies with structurally related compounds reveal that small changes in substituents can lead to significant differences in biological activity. For example:

Compound Name Structure Features Biological Activity
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamideIndole core, acetamide linkageModerate anticancer activity
N-cyclohexyl-2-[1-(4-fluorophenyl)methyl]indol-3-yl]acetamideIndole core, fluorophenyl substitutionHigh PTP inhibition

Future Directions

Further investigations are warranted to explore the pharmacodynamics and pharmacokinetics of this compound. In vivo studies are essential to assess its therapeutic potential fully, particularly regarding its anticancer and neuroprotective properties.

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C20H19N7O2/c1-13(28)21-17-7-4-8-18-16(17)9-10-27(18)12-19(29)22-15-6-3-5-14(11-15)20-23-25-26(2)24-20/h3-11H,12H2,1-2H3,(H,21,28)(H,22,29)

InChI Key

SSPQSYDYFKGNRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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